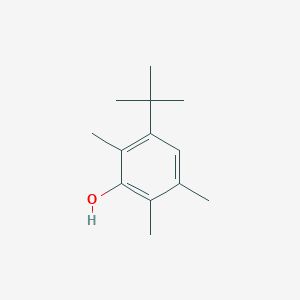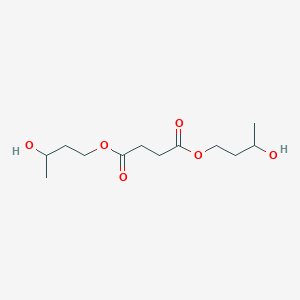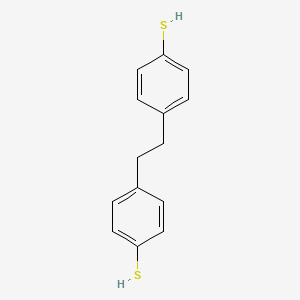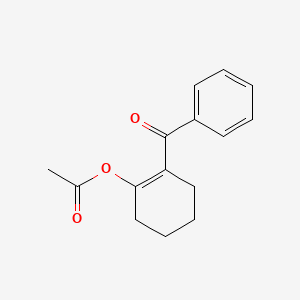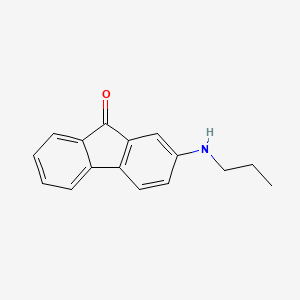
2-(Propylamino)fluoren-9-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Propylamino)fluoren-9-one is an organic compound that belongs to the class of fluorenones. Fluorenones are known for their bright fluorescent yellow color and are used in various chemical and industrial applications . The compound’s structure consists of a fluorenone core with a propylamino group attached to it, making it a unique derivative of fluorenone.
Métodos De Preparación
The synthesis of 2-(Propylamino)fluoren-9-one typically involves the reaction of fluorenone with propylamine. The reaction conditions often include the use of a solvent such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve more efficient catalytic processes to increase yield and purity .
Análisis De Reacciones Químicas
2-(Propylamino)fluoren-9-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form fluorenone derivatives.
Reduction: Reduction reactions can convert the compound back to its corresponding alcohol form.
Substitution: The propylamino group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.
Aplicaciones Científicas De Investigación
2-(Propylamino)fluoren-9-one has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s fluorescent properties make it useful in biological imaging and as a marker in various assays.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an anticancer agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-(Propylamino)fluoren-9-one involves its interaction with specific molecular targets. The compound’s effects are mediated through its ability to bind to and modulate the activity of certain enzymes and receptors. The exact pathways involved are still under investigation, but it is believed that the compound’s structure allows it to interact with key biological molecules, leading to its observed effects .
Comparación Con Compuestos Similares
2-(Propylamino)fluoren-9-one can be compared with other fluorenone derivatives such as:
Fluorenone: The parent compound, known for its bright yellow color and use in various applications.
1,8-Diazafluoren-9-one: Used for fingerprint detection and has antimicrobial properties.
Onychine (1-methyl-4-azafluorenone): A naturally occurring antimicrobial compound. The uniqueness of this compound lies in its specific propylamino substitution, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
92962-48-6 |
|---|---|
Fórmula molecular |
C16H15NO |
Peso molecular |
237.30 g/mol |
Nombre IUPAC |
2-(propylamino)fluoren-9-one |
InChI |
InChI=1S/C16H15NO/c1-2-9-17-11-7-8-13-12-5-3-4-6-14(12)16(18)15(13)10-11/h3-8,10,17H,2,9H2,1H3 |
Clave InChI |
DHJSPMGTKWZFTF-UHFFFAOYSA-N |
SMILES canónico |
CCCNC1=CC2=C(C=C1)C3=CC=CC=C3C2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Ethenyl-4'-methoxy-3,4,5,6-tetrahydro[1,1'-biphenyl]-3-ol](/img/structure/B14362718.png)
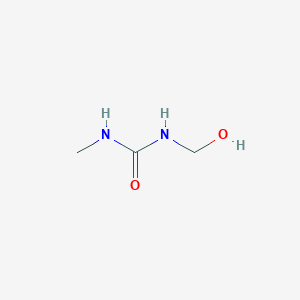
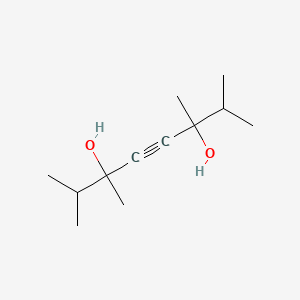
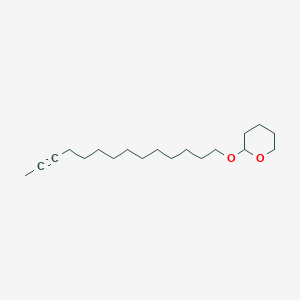


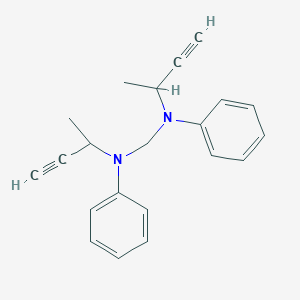
![6-Hydroxy-5,6-dihydro[1,1'-biphenyl]-3(4H)-one](/img/structure/B14362759.png)
